![molecular formula C17H12BrN3O4 B6576277 6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 847398-94-1](/img/structure/B6576277.png)
6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzodioxole group, an amino group, a bromophenyl group, and a tetrahydropyrimidinedione group. The benzodioxole group is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. The bromophenyl group is a phenyl ring bonded to a bromine atom. The tetrahydropyrimidinedione group is a heterocyclic compound containing a pyrimidine ring.
Mechanism of Action
- Acetylcholinesterase inhibitors, such as neostigmine and edrophonium, can antagonize the action of SMR000016645 by preventing the breakdown of acetylcholine, thereby enhancing neuromuscular transmission .
- It competitively binds to nicotinic cholinergic receptors, preventing acetylcholine from binding to these receptors. As a result, muscle contraction is inhibited, leading to skeletal muscle relaxation during surgery or mechanical ventilation .
- Downstream effects include muscle relaxation, which is crucial for surgical procedures and mechanical ventilation .
- Cellular effects include reduced muscle tone and paralysis, which are beneficial during surgery or mechanical ventilation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylamino)-3-(4-bromophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-10-1-4-12(5-2-10)21-16(22)8-15(20-17(21)23)19-11-3-6-13-14(7-11)25-9-24-13/h1-8,19H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIKUMHZTRGMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-benzodioxol-5-ylamino)-3-(4-bromophenyl)-1H-pyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.